molecular formula C6H12O B11720958 4-Penten-2-ol, 4-methyl-, (S)-

4-Penten-2-ol, 4-methyl-, (S)-

Cat. No.: B11720958
M. Wt: 100.16 g/mol
InChI Key: KPHPTSMXBAVNPX-LURJTMIESA-N
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Description

(2S)-4-METHYLPENT-4-EN-2-OL is an organic compound with the molecular formula C6H12O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a six-carbon chain, which also contains a double bond between the fourth and fifth carbons and a methyl group attached to the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-METHYLPENT-4-EN-2-OL can be achieved through several methods:

    Hydroboration-Oxidation: One common method involves the hydroboration-oxidation of 4-methylpent-4-en-1-ol. This process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

    Asymmetric Reduction: Another method involves the asymmetric reduction of 4-methylpent-4-en-2-one using a chiral catalyst. This method ensures the production of the (2S) enantiomer specifically.

Industrial Production Methods

Industrial production of (2S)-4-METHYLPENT-4-EN-2-OL typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The use of continuous flow reactors can enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-METHYLPENT-4-EN-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: SOCl2, PBr3, or tosyl chloride (TsCl) in the presence of a base.

Major Products

    Oxidation: 4-methylpent-4-en-2-one or 4-methylpent-4-enal.

    Reduction: 4-methylpentane.

    Substitution: 4-methylpent-4-en-2-yl chloride or bromide.

Scientific Research Applications

(2S)-4-METHYLPENT-4-EN-2-OL has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs that target specific enzymes or receptors.

    Industry: It is used in the manufacture of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of (2S)-4-METHYLPENT-4-EN-2-OL depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with active sites, while the double bond and methyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-METHYLPENT-4-EN-2-OL: The enantiomer of (2S)-4-METHYLPENT-4-EN-2-OL, which has similar chemical properties but different biological activity.

    4-METHYLPENT-4-EN-1-OL: A structural isomer with the hydroxyl group on the first carbon.

    4-METHYLPENT-3-EN-2-OL: A positional isomer with the double bond between the third and fourth carbons.

Uniqueness

(2S)-4-METHYLPENT-4-EN-2-OL is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis and the study of enantioselective reactions.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2S)-4-methylpent-4-en-2-ol

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3/t6-/m0/s1

InChI Key

KPHPTSMXBAVNPX-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC(=C)C)O

Canonical SMILES

CC(CC(=C)C)O

Origin of Product

United States

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